Dimethylmethoxy chromanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylmethoxy chromanol is synthesized through a series of chemical reactions involving the formation of the chromanol ring structure. The synthesis typically involves the condensation of appropriate phenolic compounds with aldehydes or ketones, followed by cyclization and methylation reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethylmethoxy chromanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted chromanols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethylmethoxy chromanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antioxidant mechanisms and radical scavenging activities.
Biology: It is employed in research on cellular protection against oxidative stress and the role of antioxidants in cellular health.
Medicine: It is investigated for its potential therapeutic effects in preventing and treating diseases associated with oxidative stress, such as neurodegenerative diseases and skin aging.
Industry: It is used in cosmetic formulations for its skin-protective and anti-aging properties, as well as in food and pharmaceutical industries as an antioxidant additive .
Mechanism of Action
Dimethylmethoxy chromanol exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reactive nitrogen species, preventing them from causing cellular damage. The compound interacts with molecular targets such as lipid membranes, proteins, and DNA, protecting them from oxidative damage. It also modulates signaling pathways involved in inflammation and cell survival, including the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Comparison with Similar Compounds
Tocopherol (Vitamin E): Both compounds have similar antioxidant properties, but dimethylmethoxy chromanol is more potent in scavenging reactive species.
Resveratrol: Another potent antioxidant, but this compound has a broader spectrum of activity.
Butylated Hydroxytoluene (BHT): A synthetic antioxidant, but this compound is more effective in long-term stability and activity
Uniqueness: this compound is unique due to its dual action against both reactive oxygen species and reactive nitrogen species, making it one of the most potent antioxidants available. Its stability and efficacy in various formulations further enhance its applicability in different fields .
Properties
CAS No. |
83923-51-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methoxy-3,3-dimethyl-4H-chromen-2-ol |
InChI |
InChI=1S/C12H16O3/c1-11(2)8-9-6-4-5-7-10(9)15-12(11,13)14-3/h4-7,13H,8H2,1-3H3 |
InChI Key |
HUROKFLBHRXWRY-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=CC(=C(C=C2O1)OC)O)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2OC1(O)OC)C |
Synonyms |
3,4-dihydro-6-hydroxy-7-methoxy-2,2-dimethyl-1(2H)-benzopyran CR 6 CR-6 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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